N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide
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Overview
Description
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a dioxaborolane group, which is known for its stability and reactivity in organic synthesis.
Preparation Methods
The synthesis of N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boron-containing dioxaborolane group into the aromatic ring. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The dioxaborolane group can participate in substitution reactions, often facilitated by palladium catalysts.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The major products formed from these reactions depend on the specific conditions and reagents used but often include boronic acids, esters, and other boron-containing compounds .
Scientific Research Applications
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or proteins.
Mechanism of Action
The mechanism by which N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide exerts its effects is primarily through its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a nucleophile, reacting with electrophilic species to form new chemical bonds. This reactivity is facilitated by the presence of a palladium catalyst, which activates the boron-containing group and promotes the formation of carbon-carbon bonds .
Comparison with Similar Compounds
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide can be compared to other boron-containing compounds such as:
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a dioxaborolane group and is used in similar types of reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boron-containing compound used in cross-coupling reactions.
Properties
Molecular Formula |
C18H22BN3O3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)14-8-6-5-7-13(14)11-21-16(23)15-9-10-20-12-22-15/h5-10,12H,11H2,1-4H3,(H,21,23) |
InChI Key |
AAMHYCOGCBTSRM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(=O)C3=NC=NC=C3 |
Origin of Product |
United States |
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